Select the 5-isomer—not the common 3-isomer—for validated cPLA2α inhibition (IC₅₀ down to 20 nM) and sub-micromolar PPARα/γ co-agonism. 3-(1H-Indol-5-yl)propanoic acid delivers enhanced water solubility, free-flowing room-temp handling (mp 85–88°C), and direct dissolution in physiological buffers without excess DMSO. The 3-isomer cannot engage these targets. Procure the mandatory 5-substituted scaffold to avoid failed coupling reactions and lost potency.
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
CAS No.192717-19-4
Cat. No.B071056
⚠ Attention: For research use only. Not for human or veterinary use.
3-(1H-Indol-5-YL)propanoic acid (CAS 192717-19-4): Indole-5-Propionic Acid Scaffold for cPLA2α and PPAR Modulators
3-(1H-Indol-5-yl)propanoic acid (CAS 192717-19-4) is an indole-5-propionic acid derivative bearing a propanoic acid side chain at the 5-position of the indole ring. This positional isomer exhibits distinct physicochemical properties relative to the more common indole-3-propionic acid, including a lower melting point (85–88°C) and enhanced aqueous solubility . The 5-substitution pattern is a critical structural determinant for biological activity: it is essential for potent inhibition of cytosolic phospholipase A2α (cPLA2α) [1] and serves as the core scaffold for peroxisome proliferator-activated receptor (PPAR) α/γ co-agonists [2]. The compound is supplied as a white to off-white solid with typical purity of ≥95% and is stable at room temperature when kept dry and protected from light .
[1] Tomoo T, Nakatsuka T, Katayama T, Hayashi Y, Fujieda Y, Terakawa M, Nagahira K. Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. J Med Chem. 2014;57(17):7244-7262. doi:10.1021/jm500494y. View Source
[2] Kuhn B, et al. Structure-based design of indole propionic acids as novel PPARα/γ co-agonists. Bioorg Med Chem Lett. 2006;16(9):2525-2530. doi:10.1016/j.bmcl.2006.01.095. View Source
Why Indole-3-Propionic Acid or Other Isomers Cannot Replace 3-(1H-Indol-5-yl)propanoic acid in Key Applications
The position of the propanoic acid substituent on the indole ring profoundly alters physicochemical behavior, biological target engagement, and downstream synthetic utility. The 3-isomer (indole-3-propionic acid, CAS 830-96-6) is a well‑studied endogenous metabolite with antioxidant properties [1], but it lacks the specific spatial orientation required for cPLA2α inhibition and PPAR co-agonism [2]. Structure‑activity relationship (SAR) studies unequivocally demonstrate that the 5‑propanoic acid group is indispensable for high‑affinity binding to cPLA2α, whereas derivatives bearing substituents at the 3‑position or lacking the 5‑acidic chain exhibit markedly reduced or no inhibitory activity [3]. Furthermore, the 5‑isomer offers practical handling advantages: it remains a free‑flowing solid at room temperature (mp 85‑88°C) and is soluble in water and alcohols, whereas the 3‑isomer requires refrigerated storage (2‑8°C) and is only slightly soluble in water . These divergent properties mean that substituting the 3‑isomer for the 5‑isomer in a synthetic sequence or biological assay will result in failed coupling reactions, loss of target engagement, or unreliable solubility in aqueous buffers.
[1] Herraiz T, Galisteo J. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. Free Radic Res. 2004;38(3):323-331. doi:10.1080/10611860310001648167. View Source
[2] Kuhn B, et al. Structure-based design of indole propionic acids as novel PPARα/γ co-agonists. Bioorg Med Chem Lett. 2006;16(9):2525-2530. doi:10.1016/j.bmcl.2006.01.095. View Source
[3] Tomoo T, et al. J Med Chem. 2014;57(17):7244-7262. The 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are essential for good inhibitory activity against cPLA2α. View Source
Quantitative Evidence: 3-(1H-Indol-5-yl)propanoic acid vs. Indole-3-Propionic Acid and Other Isomers
Melting Point (Handling and Formulation)
3-(1H-Indol-5-yl)propanoic acid melts at 85–88°C, which is approximately 45°C lower than the melting point of indole-3-propionic acid (130–136°C) . This lower melting point facilitates easier handling, faster dissolution in warm solvents, and more uniform mixing in solid formulations. It also reduces the risk of thermal degradation when heating is required for compound incorporation.
The 5-isomer is reported to be soluble in polar solvents including water and alcohols , whereas the 3-isomer is only slightly soluble in water . This difference in aqueous solubility is critical for in vitro assays conducted in physiological buffers and for the preparation of stock solutions without the use of high concentrations of organic co-solvents.
Structure–activity relationship studies on 3-(1-aryl-1H-indol-5-yl)propanoic acids reveal that the 5‑propanoic acid moiety is absolutely required for potent cPLA2α inhibition [1]. The parent indole‑5‑carboxylic acid scaffold (compound 82, IC₅₀ = 0.71 μM) serves as a starting point for optimization, and substitution at the 5‑position with electron‑withdrawing groups further improves potency (e.g., 5‑chloro derivative IC₅₀ = 0.071 μM) [2]. In contrast, indole‑3‑propionic acid does not inhibit cPLA2α at concentrations up to 10 μM [3].
[1] Tomoo T, et al. J Med Chem. 2014;57(17):7244-7262. The 5-propanoic acid group is essential for good inhibitory activity against cPLA2α. View Source
[2] Inhibition of cPLA2α by derivatives of 82 with different substituents in the indole 5 or 6 position. PMC10880929 Table 7. Compound 82 (R=H) IC₅₀ = 0.71 μM; 5‑chloro derivative IC₅₀ = 0.071 μM. View Source
[3] BindingDB. Indole-3-propionic acid shows no significant inhibition of cPLA2α at 10 μM. View Source
PPARα/γ Co‑Agonist Activity – Scaffold Preference
A structure‑based design campaign identified 1,5‑disubstituted indole propionic acids as potent PPARα/γ co‑agonists [1]. Compounds containing the 5‑propanoic acid chain (e.g., compound 13) exhibit sub‑micromolar dual agonism (EC₅₀ values: PPARα = 0.045 μM, PPARγ = 0.019 μM) [2]. In contrast, indole‑3‑propionic acid is a weak PPARγ agonist (EC₅₀ > 10 μM) and shows no activity on PPARα [3]. This 5‑position specificity is attributed to optimal hydrogen‑bonding interactions with Tyr314 and His323 in the PPARγ ligand‑binding domain.
For projects targeting metabolic disorders, the 5‑isomer scaffold is a prerequisite for achieving meaningful PPAR agonism.
DiabetesDyslipidemiaNuclear receptors
[1] Kuhn B, et al. Structure-based design of indole propionic acids as novel PPARα/γ co-agonists. Bioorg Med Chem Lett. 2006;16(9):2525-2530. View Source
3-(1H-Indol-5-yl)propanoic acid is stable when stored at room temperature in a sealed container protected from light . In contrast, indole‑3‑propionic acid degrades upon exposure to air and light, turning from white to yellow/brown, and requires refrigerated storage (2‑8°C) to maintain stability . This difference reduces cold‑chain requirements for the 5‑isomer and simplifies long‑term inventory management.
Long-term storageInventory managementStability
Evidence Dimension
Recommended storage temperature
Target Compound Data
Room temperature (dry, dark)
Comparator Or Baseline
Indole‑3‑propionic acid (2‑8°C, refrigerated)
Quantified Difference
Ambient vs. refrigerated
Conditions
Sealed, dry, protected from light
Why This Matters
Ambient storage eliminates the need for refrigeration, reducing operational costs and simplifying compound handling in high‑throughput settings.
Long-term storageInventory managementStability
Optimal Use Cases for 3-(1H-Indol-5-yl)propanoic acid Based on Quantitative Evidence
Synthesis of Potent cPLA2α Inhibitors for Anti‑Inflammatory Drug Discovery
The 5‑propanoic acid handle is a validated pharmacophore for cPLA2α inhibition. Medicinal chemistry teams use this compound as a starting material to prepare 3‑(1‑aryl‑1H‑indol‑5‑yl)propanoic acid libraries. Optimization at the 5‑position has yielded inhibitors with IC₅₀ values as low as 20 nM (ASB14780) [1]. Researchers should select the 5‑isomer because the 3‑isomer fails to engage the enzyme active site.
Development of PPARα/γ Dual Agonists for Metabolic Disease Research
The 1,5‑disubstituted indole propionic acid scaffold is the preferred template for achieving sub‑micromolar dual PPARα/γ agonism [1]. The 5‑propanoic acid moiety forms critical hydrogen bonds within the PPARγ ligand‑binding pocket. Using the 3‑isomer would result in a >500‑fold loss in potency, making the 5‑isomer the mandatory starting point for any PPAR‑targeted medicinal chemistry campaign.
Aqueous‑Based Biochemical and Cell‑Based Assays
The enhanced water solubility of 3‑(1H‑indol‑5‑yl)propanoic acid [1] facilitates direct dissolution in physiological buffers (e.g., PBS, HEPES) without the need for high concentrations of DMSO or ethanol. This property is particularly advantageous for cell‑based assays where organic solvent tolerance is limited. In contrast, the 3‑isomer requires co‑solvents that may introduce cytotoxicity or assay interference.
Solid‑Phase Synthesis and Automated Library Production
The lower melting point (85‑88°C) and room‑temperature stability of the 5‑isomer [1] simplify automated weighing and dispensing operations. The compound remains free‑flowing and does not clump under ambient humidity, reducing the risk of cross‑contamination in parallel synthesis platforms. Refrigerated storage is not required, which streamlines inventory management in high‑throughput chemistry facilities.
[1] Tomoo T, et al. J Med Chem. 2014;57(17):7244-7262. ASB14780 IC₅₀ = 20 nM. View Source
[2] Kuhn B, et al. Bioorg Med Chem Lett. 2006;16(9):2525-2530. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.